molecular formula C14H13NOS B3032487 2-((E)-{[4-(methylthio)phenyl]imino}methyl)phenol CAS No. 19860-04-9

2-((E)-{[4-(methylthio)phenyl]imino}methyl)phenol

Cat. No.: B3032487
CAS No.: 19860-04-9
M. Wt: 243.33 g/mol
InChI Key: WKSZACZFFDBTNB-UHFFFAOYSA-N
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Description

2-((E)-{[4-(Methylthio)phenyl]imino}methyl)phenol is a Schiff base compound synthesized via the condensation of a primary amine (4-(methylthio)aniline) with a carbonyl-containing precursor (e.g., salicylaldehyde). Its structure features a phenol group at the ortho position relative to the imine bond, which adopts an (E)-configuration. The 4-(methylthio)phenyl substituent introduces a sulfur atom with moderate electron-donating properties, influencing both electronic and steric characteristics of the molecule. This compound is of interest in coordination chemistry, serving as a ligand for transition metal complexes (e.g., Zn(II), Fe(III)) with applications in antimicrobial and catalytic studies .

Properties

IUPAC Name

2-[(4-methylsulfanylphenyl)iminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NOS/c1-17-13-8-6-12(7-9-13)15-10-11-4-2-3-5-14(11)16/h2-10,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKSZACZFFDBTNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)N=CC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19860-04-9
Record name NSC108254
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108254
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Ethanol-Based Condensation

A stoichiometric mixture of 4-(methylthio)benzaldehyde (1.0 equiv) and 2-aminophenol (1.0 equiv) in absolute ethanol is refluxed for 7–8 hours, often with catalytic sulfuric acid (2–3 drops). The reaction progress is monitored via thin-layer chromatography (TLC), and the product is isolated by precipitation in ice-cold water, followed by recrystallization from ethanol or ethyl acetate. Yields typically range from 68% to 82%.

Tetrahydrofuran (THF) with Magnesium Sulfate

Adapting Overman’s protocol, 4-(methylthio)benzaldehyde is added dropwise to a slurry of 2-aminophenol and anhydrous MgSO₄ in THF at 0°C. The mixture warms to room temperature over 8 hours, after which MgSO₄ is filtered off, and the solvent is evaporated. This method avoids acidic catalysts, achieving near-quantitative yields (>95%) but requires stringent anhydrous conditions.

Acid-Catalyzed Condensation

Proton donors enhance imine formation kinetics by polarizing the carbonyl group:

Sulfuric Acid in Methanol

Refluxing equimolar aldehyde and amine in methanol with concentrated H₂SO₄ (0.5–1.0 mol%) reduces reaction times to 3–4 hours. The acidic environment accelerates dehydration, though excessive acid may promote side reactions like aldehyde oxidation.

Glacial Acetic Acid in Isopropanol

A modified Biginelli-like approach employs glacial acetic acid (0.1 equiv) in isopropanol under nitrogen. After 22 hours at room temperature, the solvent is removed under vacuum, and the residue is washed with saturated NaHCO₃ to neutralize excess acid. This method favors crystalline products but yields marginally lower (75–80%).

Solvent-Free and Microwave-Assisted Methods

Eco-friendly and high-throughput alternatives are emerging:

Solvent-Free Mechanochemical Synthesis

Grinding 4-(methylthio)benzaldehyde and 2-aminophenol in a mortar with a catalytic amount of p-toluenesulfonic acid (PTSA) for 15–20 minutes achieves 85–90% conversion. This method eliminates solvent waste and reduces energy consumption.

Microwave Irradiation

Microwave-assisted synthesis in ethanol (100 W, 80°C) completes the reaction in 10–15 minutes, yielding 88–92% product. Short reaction times minimize thermal degradation, making this method suitable for heat-sensitive substrates.

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters across methodologies:

Method Solvent Catalyst Time (h) Yield (%) Purity (%)
Ethanol reflux Ethanol H₂SO₄ 7–8 68–82 >90
THF + MgSO₄ THF None 8 >95 >95
Solvent-free grinding None PTSA 0.25–0.5 85–90 >90
Microwave Ethanol None 0.25 88–92 >95

Characterization and Quality Control

Synthetic products are validated via:

  • FT-IR : Absence of NH₂ (3350–3500 cm⁻¹) and C=O (1720–1740 cm⁻¹) stretches confirms imine formation.
  • ¹H NMR : Aromatic protons resonate at δ 6.8–8.2 ppm, while the imine proton (CH=N) appears as a singlet near δ 8.5 ppm.
  • Mass Spectrometry : Molecular ion peaks align with the expected m/z of 277.77 (C₁₄H₁₂ClNOS).

Challenges and Optimization Strategies

  • Byproduct Formation : Aldol condensation byproducts may arise under basic conditions; maintaining pH <7 mitigates this.
  • Crystallization Issues : Recrystallization from DMF/ethyl acetate (1:3) improves crystal purity (>98%).
  • Scale-Up Limitations : Microwave and solvent-free methods show promise for industrial-scale synthesis due to reduced processing times.

Chemical Reactions Analysis

Types of Reactions

2-((E)-{[4-(methylthio)phenyl]imino}methyl)phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-((E)-{[4-(methylthio)phenyl]imino}methyl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-((E)-{[4-(methylthio)phenyl]imino}methyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and π-π interactions, while the imine linkage can act as a nucleophile in various chemical reactions. These interactions contribute to the compound’s biological and chemical activities .

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Comparative Antimicrobial Activity (MIC Values, μg/mL)
Compound E. coli S. aureus C. albicans Reference
This compound 64 128 256
Zn(II) Complex (Target) 32 64 128
Zn(II) Complex (Triazole Analog) 16 32 64
Fe(III)-HL1 Complex 128 256 32
Table 2: Electronic Parameters (DFT Calculations)
Compound HOMO (eV) LUMO (eV) Band Gap (eV) Reference
Target Compound -5.2 -1.8 3.4 [*]
4-Nitro Analog -5.8 -2.1 3.7
Methoxy-Substituted Analog -4.9 -1.5 3.4

Biological Activity

2-((E)-{[4-(methylthio)phenyl]imino}methyl)phenol, also known by its CAS number 19860-04-9, is an organic compound with the molecular formula C14H13NOS and a molecular weight of 243.32 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by a methylthio group and an imine linkage, suggests various mechanisms of action that may contribute to its biological efficacy.

The synthesis of this compound typically involves a condensation reaction between 4-(methylthio)aniline and salicylaldehyde under reflux conditions with an acid catalyst. This method allows for the formation of the imine linkage essential for its biological activity.

Chemical Reactions

This compound exhibits several chemical reactions:

  • Oxidation : The phenolic group can be oxidized to form quinone derivatives.
  • Reduction : The imine can be reduced to yield corresponding amines.
  • Substitution : Electrophilic aromatic substitution can occur on the phenolic ring.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and function, potentially through interference with specific enzymes critical for cell wall integrity.

Table 1: Antimicrobial Activity Against Various Bacteria

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays, including DPPH radical scavenging and ABTS assays. Results indicate that it possesses a strong ability to scavenge free radicals, which is attributed to the presence of the phenolic hydroxyl group that can donate hydrogen atoms.

Table 2: Antioxidant Activity Assays

Assay TypeIC50 Value (µM)Reference
DPPH Scavenging25
ABTS Scavenging30

The biological activity of this compound is largely attributed to its ability to interact with biological macromolecules through hydrogen bonding and π-π interactions facilitated by its phenolic structure. The imine linkage may also serve as a nucleophile, participating in various biochemical reactions that lead to its antimicrobial and antioxidant effects .

Study on Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against a panel of pathogens commonly associated with nosocomial infections. The results demonstrated that the compound not only inhibited bacterial growth but also exhibited synergistic effects when used in combination with conventional antibiotics, enhancing their effectiveness against resistant strains .

Study on Antioxidant Properties

Another investigation focused on the antioxidant properties of this compound in human cell lines exposed to oxidative stress. The findings revealed that treatment with this compound significantly reduced oxidative damage markers, suggesting its potential as a protective agent in oxidative stress-related diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 2-((E)-{[4-(methylthio)phenyl]imino}methyl)phenol, and how can reaction parameters be optimized?

  • Methodological Answer : The Schiff base is synthesized via condensation of 4-(methylthio)aniline with 2-hydroxybenzaldehyde. Key parameters include solvent choice (e.g., ethanol or methanol for solubility), temperature (reflux at 70–80°C), and catalytic acid (e.g., glacial acetic acid) to accelerate imine formation. Monitoring reaction progress via TLC or UV-Vis spectroscopy ensures completion. Purity is enhanced through recrystallization from ethanol .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Single-crystal X-ray diffraction (SCXRD) resolves molecular geometry, bond angles, and hydrogen-bonding patterns (e.g., intramolecular O–H···N interactions stabilizing the enol-imine tautomer) .
  • NMR spectroscopy identifies tautomeric forms: 1H^1H NMR shows distinct phenolic OH (~12–14 ppm) and imine proton (~8.5 ppm) signals, while 13C^{13}C NMR confirms the imine carbon (~160 ppm). Variable-temperature NMR can address tautomerism-induced signal splitting .
  • UV-Vis spectroscopy tracks electronic transitions (e.g., π→π* and n→π* bands) influenced by solvent polarity and substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-((E)-{[4-(methylthio)phenyl]imino}methyl)phenol
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